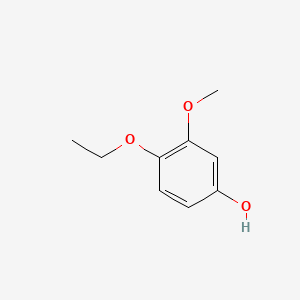

4-Ethoxy-3-methoxyphenol

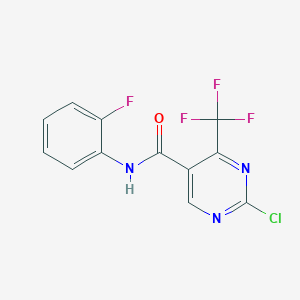

Overview

Description

“4-Ethoxy-3-methoxyphenol” is a derivative of phenol, which is an aromatic compound. Phenols are characterized by a hydroxyl (-OH) group attached to a carbon atom within an aromatic ring . In the case of “this compound”, it would have both ethoxy (-OCH2CH3) and methoxy (-OCH3) groups attached to the aromatic ring .

Scientific Research Applications

Thermochemistry and Structural Analysis

- Methoxyphenols, which include compounds like 4-Ethoxy-3-methoxyphenol, are significant due to their role as structural fragments in antioxidants and biologically active molecules. These compounds can form strong intermolecular and intramolecular hydrogen bonds. Extensive thermochemical, spectroscopic, and quantum-chemical studies have been conducted to understand their properties, including their standard molar enthalpies of formation, vapor pressure, vaporization enthalpies, and sublimation enthalpies (Varfolomeev et al., 2010).

Atmospheric Chemistry

- The atmospheric transformations of methoxyphenols are crucial in understanding air quality and pollution. For instance, the kinetics, products, and mechanisms of methoxyphenols' gas-phase reactions with NO3 radicals have been studied, providing insights into their atmospheric lifetimes and degradation pathways (Zhang et al., 2016).

Photodegradation Studies

- Research on the photodegradation of methoxyphenols, including this compound, has shed light on their behavior under light exposure, especially in the presence of reactive species like oxygen and chlorine. This is significant in environmental chemistry, as it impacts the fate of these compounds in natural and artificial environments (Gackowska et al., 2014).

Biological Monitoring

- Methoxyphenols are also used in biological monitoring of wood smoke exposure. Urinary assays developed for methoxyphenols can be used to monitor exposure to wood smoke, a significant environmental and health concern (Dills et al., 2001).

Applications in Environmental and Ecological Safety

- The development of chemical sensors using nanocomposites for detecting methoxyphenols, such as this compound, represents a significant advancement in monitoring environmentally unsafe pollutants. Such sensors can play a crucial role in ensuring the safety of environmental and ecological fields (Rahman et al., 2020).

Antioxidant Properties

- This compound, due to its structural similarity with methoxyphenols, might possess antioxidant properties. Studies on similar compounds have shown that they can be effective antioxidants (Aminah et al., 2018).

Antimicrobial Activity

- Schiff base ligands derived from methoxyphenols have been explored for their antimicrobial activity. These studies can provide a foundation for understanding the biological activities of this compound and its derivatives (Vinusha et al., 2015).

Mechanism of Action

Target of Action

4-Ethoxy-3-methoxyphenol, also known as Mequinol, primarily targets melanocytes in the skin . It is a phenol with a methoxy group in the para position . It is used in dermatology and organic chemistry .

Mode of Action

The compound interacts with its targets through a series of chemical reactions. In organic chemistry, 4-methoxyphenol is used as a polymerisation inhibitor . It can be produced from p-benzoquinone and methanol via a free radical reaction . The compound undergoes rapid conversion into conjugates, which broadly distribute to organs .

Biochemical Pathways

The compound affects several biochemical pathways. It is involved in free radical bromination, nucleophilic substitution, and oxidation . It is also used as an intermediate in the production of antioxidants, such as butylated hydroxytoluene (BHT) .

Pharmacokinetics

The pharmacokinetics of this compound involves its absorption, distribution, metabolism, and excretion (ADME). After oral administration, the compound undergoes rapid metabolism and wide tissue distribution . The biotransformation of the compound is dependent on CYP3A and results in the formation of two primary metabolites .

Result of Action

The molecular and cellular effects of the compound’s action are significant. It has antioxidant and anti-inflammatory properties that may be beneficial for treating certain conditions . It has been shown to scavenge free radicals and inhibit the activity of certain enzymes that are involved in inflammation, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the rate of reaction can vary due to differences in electronegativity . Furthermore, the compound’s action can be affected by the presence of other substances, such as N-bromosuccinimide, which is involved in the free radical reaction .

Biochemical Analysis

Biochemical Properties

The biochemical properties of 4-Ethoxy-3-methoxyphenol are largely unexplored. It is known that phenolic compounds like this compound can interact with various enzymes, proteins, and other biomolecules. For instance, a similar compound, 4-methoxyphenol, is known to act as a polymerisation inhibitor in organic chemistry

Cellular Effects

It has been suggested that methoxyphenolic compounds have anti-inflammatory effects on human airway cells

Molecular Mechanism

It is known that 4-methoxyphenol can be produced from p-benzoquinone and methanol via a free radical reaction

Temporal Effects in Laboratory Settings

It is known that phenolic compounds can be stable under certain conditions .

Metabolic Pathways

It has been reported that a similar compound, 4-methoxyphenol, is metabolized by the gut microbiota through the conversion of 4-hydroxy-3-methoxycinnamic acid

properties

IUPAC Name |

4-ethoxy-3-methoxyphenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O3/c1-3-12-8-5-4-7(10)6-9(8)11-2/h4-6,10H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSCNGIWZQGLXMA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201310056 | |

| Record name | Phenol, 4-ethoxy-3-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201310056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

65383-58-6 | |

| Record name | Phenol, 4-ethoxy-3-methoxy- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=65383-58-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenol, 4-ethoxy-3-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201310056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

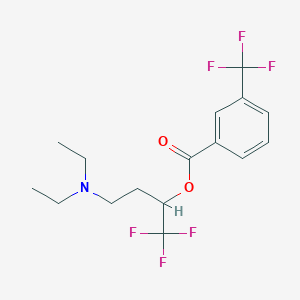

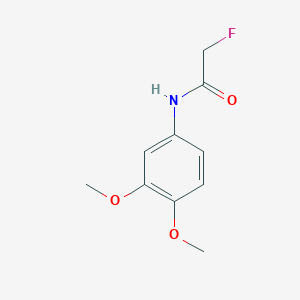

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-({[3-Chloro-5-(trifluoromethyl)-2-pyridyl]methyl}thio)pyridinium-1-olate](/img/structure/B3042621.png)

![3-Chloro-5-(trifluoromethyl)-2-{[3-(trifluoromethyl)phenoxy]methyl}pyridine](/img/structure/B3042622.png)

![2-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}isoquinolinium bromide](/img/structure/B3042623.png)

![N1-[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methylidene]-4-fluoroaniline](/img/structure/B3042627.png)

![N1-{2-[(1,3-Dimethyl-4-nitro-1H-pyrazol-5-yl)thio]phenyl}-2-chloroacetamide](/img/structure/B3042630.png)

![Methyl 2-[2-(2,3,3-trichloroacryloyl)hydrazino]-4-(trifluoromethyl)pyrimidine-5-carboxylate](/img/structure/B3042631.png)

![Cyclopropylmethyl 2-[(4-methylphenyl)thio]-4-(trifluoromethyl)pyrimidine-5-carboxylate](/img/structure/B3042635.png)

![4-Chlorobenzyl 2-[2-(2-chloroacetyl)hydrazino]-4-(trifluoromethyl)pyrimidine-5-carboxylate](/img/structure/B3042637.png)

![2-[3,5-Bis(trifluoromethyl)benzoyl]benzoyl chloride](/img/structure/B3042640.png)